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For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Ethylpiperazine-2,3-dione, with the CAS number 59702-31-7, is a heterocyclic compound of
significant interest in pharmaceutical development, primarily as a key intermediate in the
synthesis of piperacillin, a broad-spectrum (3-lactam antibiotic.[1][2] Its molecular formula is
CeH10N202 and it has a molecular weight of approximately 142.16 g/mol .[3][4] A thorough
understanding of its spectroscopic characteristics is fundamental for its identification, quality
control, and for monitoring its role in synthetic pathways. This guide provides a detailed
overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS)
data for 1-Ethylpiperazine-2,3-dione, offering insights into its structural features.

The structural elucidation of such molecules is paramount in drug discovery and development
to ensure the integrity of intermediates and the final active pharmaceutical ingredient (API).
Spectroscopic techniques provide a definitive fingerprint of the molecule, allowing for
unambiguous identification and the detection of potential impurities.

Molecular Structure of 1-Ethylpiperazine-2,3-dione

Caption: Molecular structure of 1-Ethylpiperazine-2,3-dione.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. For 1-Ethylpiperazine-2,3-dione, both *H and 3C NMR are essential for confirming
its structure.

Experimental Protocol: NMR Spectroscopy

A standard protocol for obtaining NMR spectra of piperazine derivatives is as follows:

o Sample Preparation: Dissolve approximately 5-10 mg of 1-Ethylpiperazine-2,3-dione in a
suitable deuterated solvent (e.g., CDCIs or DMSO-ds) in an NMR tube. The choice of solvent
can influence chemical shifts.[5]

 Instrumentation: Utilize a high-resolution NMR spectrometer, for instance, a Bruker 400 MHz
instrument.[5]

e 1H NMR Acquisition:

o Set the spectral width to encompass the expected proton chemical shift range (typically O-
12 ppm).

o Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise
ratio.

e 13C NMR Acquisition:

o Set the spectral width to cover the expected carbon chemical shift range (typically 0-220
ppm).

o Employ proton decoupling to simplify the spectrum to single lines for each unique carbon
atom.

» Data Processing:
o Apply Fourier transformation to the acquired free induction decay (FID).

o Phase the spectrum and calibrate the chemical shift scale using the residual solvent peak
or an internal standard like tetramethylsilane (TMS).
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'H NMR Spectroscopic Data

Specific experimental *H NMR data for 1-Ethylpiperazine-2,3-dione is not readily available in
the public domain. The following is a predicted interpretation based on the molecular structure.

Predicted *H NMR Data

Chemical Shift (3)

Multiplicity Integration Assignment
ppm
~1.2 Triplet 3H -CH2CHs
~3.4 Quartet 2H -CH2CHs
~3.6 Triplet 2H -N-CH2CH2-NH-
~3.8 Triplet 2H -N-CH2CH2-NH-

| ~7.5 | Broad Singlet | 1H | -NH- |

Interpretation of Predicted *H NMR Spectrum: The ethyl group would present as a triplet for the
methyl protons, coupled to the adjacent methylene group, and a quartet for the methylene
protons, coupled to the methyl group. The two methylene groups of the piperazine ring are in
different chemical environments. The one adjacent to the ethyl-substituted nitrogen would likely
be shifted slightly downfield compared to the one adjacent to the NH group. Both would likely
appear as triplets due to coupling with the neighboring methylene group. The proton on the
secondary amine would appear as a broad singlet, and its chemical shift could be highly

dependent on the solvent and concentration.

3C NMR Spectroscopic Data

A 13C NMR spectrum for 1-Ethylpiperazine-2,3-dione is available from a 1980 source, though
detailed peak assignments are not provided.[3]

13C NMR Data
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Chemical Shift (8) ppm Assignment
Data not available -CH2CHs

Data not available -CH2CHs

Data not available -N-CH2CH2-NH-
Data not available -N-CH2CH2-NH-
Data not available -C=0

| Data not available | -C=0 |

Interpretation of 13C NMR Spectrum: The spectrum is expected to show six distinct carbon
signals. The methyl and methylene carbons of the ethyl group would appear in the upfield
region. The two methylene carbons of the piperazine ring would have different chemical shifts.
The two carbonyl carbons would be observed significantly downfield, typically in the range of
160-180 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy (KBr Pellet
Method)

e Sample Preparation:

o Thoroughly grind 1-2 mg of 1-Ethylpiperazine-2,3-dione with approximately 100-200 mg
of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar and pestle.

o Transfer the fine powder to a pellet-forming die.
o Pellet Formation:

o Apply pressure (typically 8-10 tons) to the die using a hydraulic press to form a thin,
transparent KBr pellet.
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o Data Acquisition:
o Place the KBr pellet in the sample holder of an FTIR spectrometer.
o Record the spectrum, typically in the range of 4000-400 cm™1,

o Acquire a background spectrum of a blank KBr pellet to subtract from the sample
spectrum.

IR Spectroscopic Data

While the existence of an FTIR spectrum is noted in PubChem, a detailed list of absorption
bands is not provided.[3] The following is a predicted interpretation based on the functional
groups present.

Predicted IR Absorption Bands

Functional Group

Wavenumber (cm~—?) Intensity .

Assignment
~3200 Medium N-H stretch (amide)
~2970, ~2880 Medium C-H stretch (aliphatic)
~1700, ~1680 Strong C=0 stretch (amide)
~1460 Medium C-H bend (methylene)

~1250 | Medium | C-N stretch |

Interpretation of IR Spectrum: The IR spectrum would be characterized by strong absorption
bands for the two carbonyl groups of the dione structure. The presence of the N-H group would
be indicated by a stretching vibration in the region of 3200 cm~1. Aliphatic C-H stretching and
bending vibrations from the ethyl and piperazine ring methylene groups would also be
prominent.

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in its structural elucidation.

Experimental Protocol: Electron lonization (El) Mass
Spectrometry

o Sample Introduction: Introduce a small amount of the volatile sample into the ion source of
the mass spectrometer, often via a gas chromatograph (GC-MS).

¢ lonization: Bombard the sample molecules with a high-energy electron beam (typically 70
eV) to induce ionization and fragmentation.

o Mass Analysis: Accelerate the resulting ions and separate them based on their mass-to-
charge (m/z) ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

o Detection: Detect the ions and record their abundance, generating a mass spectrum.

Mass Spectrometric Data

The NIST Mass Spectrometry Data Center provides the following major peaks for 1-
Ethylpiperazine-2,3-dione.[3]

Major Mass Spectrometry Peaks

m/z Relative Intensity Proposed Fragment
142 (Molecular lon) [CeH10N202]*
99 (Base Peak) [CaHsN20]*

| 42 | High | [C2HaN]* |

Interpretation of Mass Spectrum and Fragmentation Pathway: The molecular ion peak at m/z
142 confirms the molecular weight of the compound. The fragmentation pattern is key to
confirming the structure. A plausible fragmentation pathway could involve the initial loss of a
propyl radical from the ethyl group and subsequent ring cleavage. The base peak at m/z 99
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likely results from a characteristic fragmentation of the piperazinedione ring. The peak at m/z
42 could correspond to an ethylamino fragment.

Proposed Fragmentation Pathway

[CeH10N202]*
m/z =142
(Molecular lon)

- C2Hs CaHesNO2

[C2HaN]*+
m/z = 42

[CaHsN20]*
m/z = 99
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Caption: A simplified proposed fragmentation pathway for 1-Ethylpiperazine-2,3-dione.

Conclusion

The spectroscopic data for 1-Ethylpiperazine-2,3-dione provides a detailed fingerprint for its
molecular structure. While some specific experimental data, particularly for *H NMR, is not
widely published, the combination of available mass spectrometry and infrared data, along with
predictive analysis based on its known structure, allows for a confident characterization of this
important pharmaceutical intermediate. For researchers and scientists in drug development, a
comprehensive understanding of this spectroscopic profile is essential for ensuring the quality
and identity of this compound in the synthesis of piperacillin and other potential applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States
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